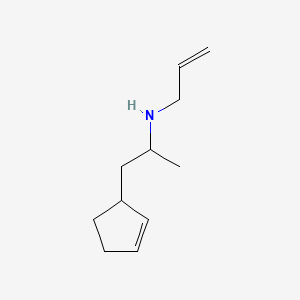![molecular formula C19H53N2O3PSi5 B13803543 Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyl groups and a phosphonic acid ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with trimethylsilyl amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl groups.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used as a reagent in organic synthesis
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to form stable complexes with metal ions makes it a potential candidate for use in diagnostic imaging and drug delivery systems.
Industry
In the industrial sector, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used in the production of advanced materials, such as silicon-based polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and surface protection.
Mecanismo De Acción
The mechanism of action of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester involves the interaction of its silyl and phosphonic acid groups with target molecules. The silyl groups can form strong bonds with silicon-based surfaces, while the phosphonic acid groups can chelate metal ions. These interactions can lead to the formation of stable complexes that enhance the compound’s effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Dimethylamino)pyridine]: A versatile nucleophilic catalyst used in acylation reactions.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
Compared to similar compounds, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its multiple silyl groups and phosphonic acid ester moiety. This combination of functional groups provides it with distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C19H53N2O3PSi5 |
|---|---|
Peso molecular |
529.0 g/mol |
Nombre IUPAC |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C19H53N2O3PSi5/c1-26(2,3)20-19(17-16-18-21(27(4,5)6)28(7,8)9)25(22,23-29(10,11)12)24-30(13,14)15/h19-20H,16-18H2,1-15H3 |
Clave InChI |
WHJSWJMRFCKOEB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(CCCN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)


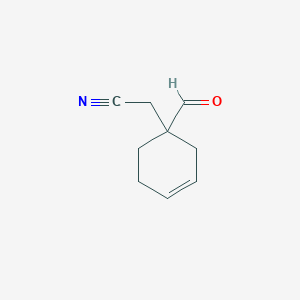
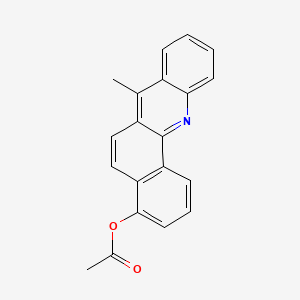
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
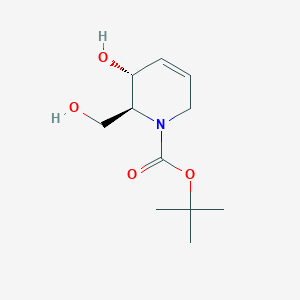
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
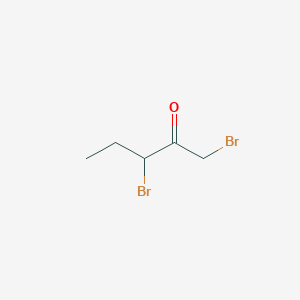

![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
